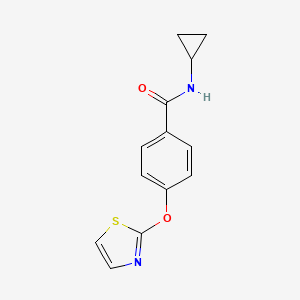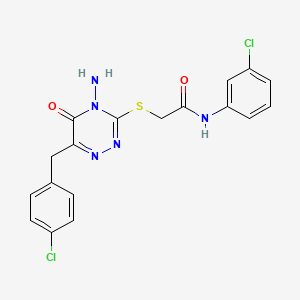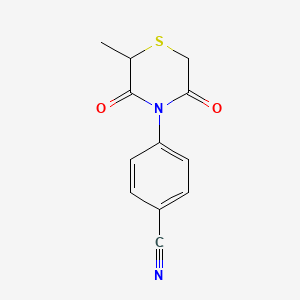
(3-(三氟甲基)环丙-1-烯-1-基)乙基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene is an organic compound with the molecular formula C12H11F3 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropene ring, which is further connected to an ethylbenzene moiety
科学研究应用
(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent, which is obtained by reacting 3,5-dichlorobromobenzene with magnesium and diisobutyl aluminum hydride. The resulting intermediate is then reacted with methyltriphenylphosphonium iodide in the presence of potassium t-butoxide to yield the desired product . This synthetic route is advantageous due to its simplicity, mild reaction conditions, and the availability of raw materials.
Industrial Production Methods
Industrial production methods for (2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions
(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce cyclopropane derivatives.
作用机制
The mechanism of action of (2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The cyclopropene ring may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall efficacy.
相似化合物的比较
Similar Compounds
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar in structure but contains chlorine atoms instead of hydrogen atoms on the benzene ring.
1-Chloro-3,3,3-trifluoropropene: A simpler compound with a similar trifluoromethyl group but lacks the ethylbenzene moiety.
Uniqueness
(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene is unique due to the combination of its trifluoromethyl group, cyclopropene ring, and ethylbenzene structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-[3-(trifluoromethyl)cyclopropen-1-yl]ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3/c13-12(14,15)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFQMGCNKUOGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((2,4-dichlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2433552.png)

![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2433558.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol](/img/structure/B2433561.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2433562.png)
![1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2433563.png)
![1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433565.png)



![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2433572.png)
